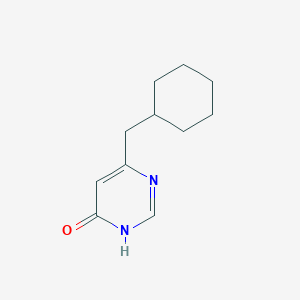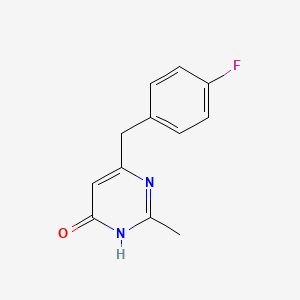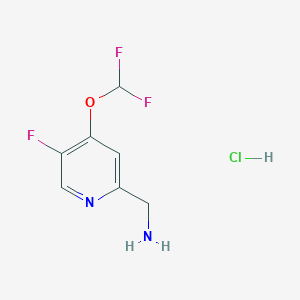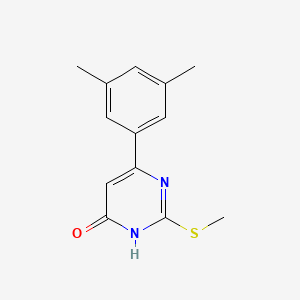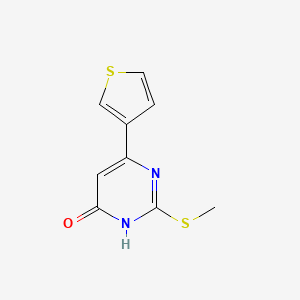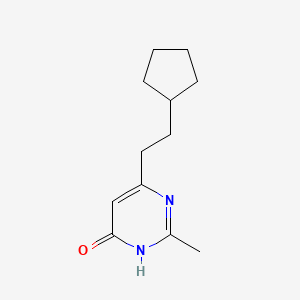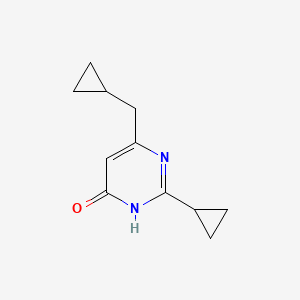
2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N3O2/c1-9-6-17 (7-10 (2)19-9)8-12-5-13 (18)16-14 (15-12)11-3-4-11/h5,9-11H,3-4,6-8H2,1-2H3, (H,15,16,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Aplicaciones Científicas De Investigación
Plant Disease Resistance Activation
This compound has been identified as a potential plant activator, which can stimulate plant defense responses against a broad spectrum of pathogens. It has shown promise in enhancing the disease resistance of plants like rice and Arabidopsis. When compared with other activators like benzothiadiazole S-methyl ester (BTH), it has the advantage of being fully soluble in water and can increase the fresh weight of plants at low concentrations .
Promotion of Plant Growth
Apart from its disease resistance capabilities, this compound also promotes plant growth. It has been observed to increase the fresh weight of plants, which is a significant indicator of healthy growth. Additionally, it has been reported to promote lateral root development, which can lead to more robust plant structures and potentially higher yields .
Reactive Oxygen Species (ROS) Generation
The application of this compound in plants leads to an up-regulation of genes related to reactive oxygen species (ROS). These ROS play a crucial role in the plant’s defense mechanism, particularly during pathogen invasion. The compound’s ability to induce an earlier and stronger ROS burst can be pivotal in enhancing the plant’s innate immunity .
Enhancement of Salicylic Acid (SA) Pathway
Microarray data and real-time PCR have revealed that the treatment of leaves with this compound, even without pathogen challenge, results in the up-regulation of genes related to defenses and the salicylic acid (SA) pathway. This indicates its potential role in priming the plant’s defense system in anticipation of pathogen attack .
Direct Bactericidal Activity
During bacterial infection, plants pre-treated with this compound have shown dramatically decreased disease symptoms. Microscopic observations revealed that hydrogen peroxide (H2O2), a type of ROS, accumulated around intracellular bacteria and on the bacterial cell wall, indicating that H2O2 was directly involved in killing the bacteria .
Agricultural Applications
Given its water solubility and dual role in promoting plant growth and defense, this compound has broad potential applications in agriculture. It could be used as a safer alternative to chemical pesticides, providing a sustainable solution for crop protection and yield enhancement .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing mouth .
Propiedades
IUPAC Name |
2-cyclopropyl-4-(cyclopropylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-10-6-9(5-7-1-2-7)12-11(13-10)8-3-4-8/h6-8H,1-5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUYSQBSBGPAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



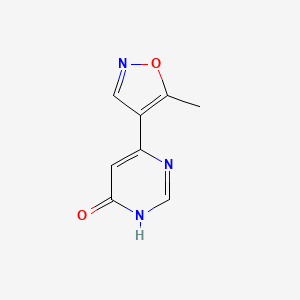
![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol](/img/structure/B1487097.png)
